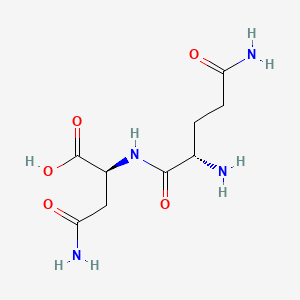
L-Glutaminyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-asparagine is a dipeptide composed of the amino acids L-glutamine and L-asparagine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and food science. This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaminyl-L-asparagine typically involves the coupling of L-glutamine and L-asparagine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using specific enzymes like asparaginase and glutaminase. These enzymes catalyze the formation of the dipeptide under controlled conditions, ensuring high yield and purity. The process involves the use of bioreactors and optimized fermentation conditions to maximize production efficiency.
化学反応の分析
Types of Reactions: L-Glutaminyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-glutamine and L-asparagine can be hydrolyzed by proteolytic enzymes, resulting in the formation of the individual amino acids.
Deamidation: The amide groups in L-glutamine and L-asparagine can undergo deamidation to form glutamic acid and aspartic acid, respectively.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or chymotrypsin in aqueous buffer solutions.
Deamidation: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed:
Hydrolysis: L-glutamine and L-asparagine.
Deamidation: Glutamic acid and aspartic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the dipeptide.
科学的研究の応用
L-Glutaminyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular metabolism and protein synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its involvement in amino acid metabolism.
Industry: Utilized in the food industry as a flavor enhancer and in the production of protein supplements.
作用機序
L-Glutaminyl-L-asparagine can be compared with other dipeptides like L-Alanyl-L-glutamine and L-Glutaminyl-L-glutamate:
L-Alanyl-L-glutamine: Known for its stability and use in parenteral nutrition.
L-Glutaminyl-L-glutamate: Studied for its role in neurotransmission and brain function.
Uniqueness: this compound is unique due to its specific combination of L-glutamine and L-asparagine, which imparts distinct biochemical properties and potential therapeutic applications.
類似化合物との比較
- L-Alanyl-L-glutamine
- L-Glutaminyl-L-glutamate
- L-Asparaginyl-L-glutamine
特性
CAS番号 |
14608-79-8 |
|---|---|
分子式 |
C9H16N4O5 |
分子量 |
260.25 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(1-2-6(11)14)8(16)13-5(9(17)18)3-7(12)15/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
InChIキー |
DXJZITDUDUPINW-WHFBIAKZSA-N |
異性体SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
正規SMILES |
C(CC(=O)N)C(C(=O)NC(CC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


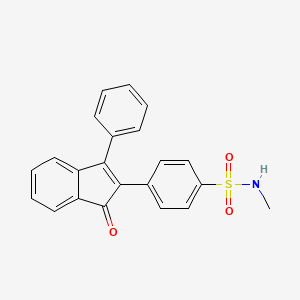

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

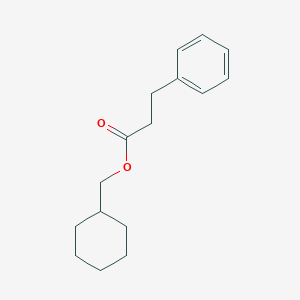
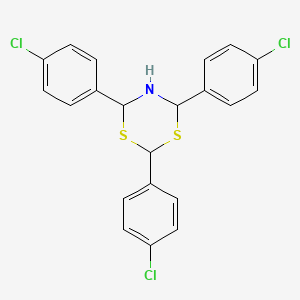
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
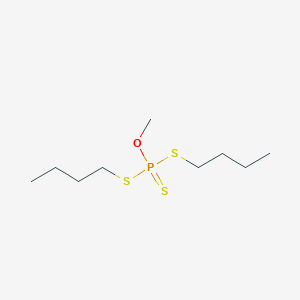

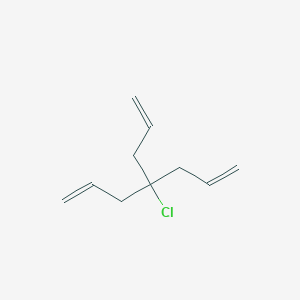


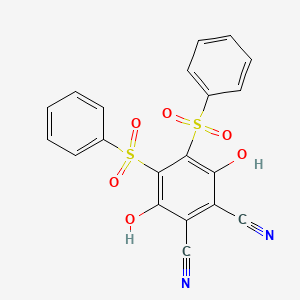
![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
